

# The Chemical Landscape of HS-1371: A Technical Guide for Researchers

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#### For Immediate Release

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **HS-1371**, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIP3). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting necroptosis.

# **Chemical Structure and Properties**

**HS-1371**, with the chemical name 4-(4-methylphenoxy)-7-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]quinoline, is a novel quinoline-based compound.[1] Its discovery stemmed from extensive screening of kinase-focused chemical libraries, identifying it as a potent inhibitor of RIP3, a key mediator of necroptotic cell death.[2][3]

The core structure of **HS-1371** features a quinoline scaffold, a key feature that had not been previously reported for RIP3 inhibitors.[3] This is combined with a 4-(1H-pyrazol-1-yl)piperidine group at the C7 position, which contributes to its high inhibitory activity.[3]

### **Physicochemical Properties**

A summary of the key physicochemical properties of **HS-1371** is presented in Table 1.



Property	Value	Reference
Molecular Formula	C24H24N4O	[4]
Molecular Weight	384.47 g/mol	[2]
CAS Number	2158197-70-5	[4]
Appearance	White to off-white solid	[5]
SMILES	Cc1ccc(Oc2ccnc3cc(ccc23)-c2cnn(c2)C2CCNCC2)cc1	[2]
InChI	InChI=1S/C24H24N4O/c1-17- 2-5-21(6-3-17)29-24-10-13-26- 23-14-18(4-7-22(23)24)19-15- 27-28(16-19)20-8-11-25-12-9- 20/h2-7,10,13-16,20,25H,8- 9,11-12H2,1H3	[4]

# **Solubility**

The solubility of **HS-1371** in various solvents is summarized in Table 2. It is important to note that for DMSO, sonication is recommended to achieve the specified concentration.[2][5]

Solvent	Solubility	Reference
DMSO	16.67 mg/mL (43.36 mM)	[2][5]

# **Biological Activity and Mechanism of Action**

**HS-1371** is a potent and ATP-competitive inhibitor of RIP3 kinase.[3][5] It directly binds to the ATP-binding pocket of RIP3, thereby preventing the enzyme's autophosphorylation and subsequent activation of the necroptotic pathway.[1][3][4]

## **Inhibitory Potency**

The inhibitory activity of **HS-1371** against RIP3 kinase is summarized in Table 3.



Parameter	Value	Reference
IC50	20.8 nM	[2]

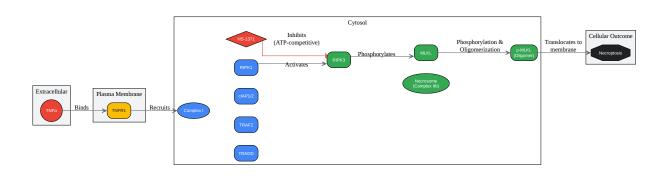
### **Mechanism of Action: Inhibition of Necroptosis**

Necroptosis is a form of programmed cell death that is initiated under apoptosis-deficient conditions and is critically dependent on the kinase activity of RIP3.[3] Upon stimulation by factors such as Tumor Necrosis Factor (TNF), RIP3 is activated and phosphorylates its substrate, Mixed Lineage Kinase Domain-Like protein (MLKL).[3] This phosphorylation event leads to the oligomerization of MLKL and its translocation to the plasma membrane, ultimately causing membrane rupture and cell death.[4]

**HS-1371** specifically inhibits the kinase activity of RIP3, thereby blocking the phosphorylation of MLKL and the subsequent steps in the necroptotic cascade.[3][4] This leads to the protection of cells from necroptotic cell death.[3] A key finding is that **HS-1371** inhibits TNF-induced necroptosis but does not affect TNF-induced apoptosis, highlighting its specific inhibitory effect on RIP3-mediated necroptosis.[3][6]

The signaling pathway of TNF-induced necroptosis and the inhibitory action of **HS-1371** are depicted in the following diagram:





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**Figure 1.** Signaling pathway of TNF-induced necroptosis and the inhibitory mechanism of **HS-1371**.

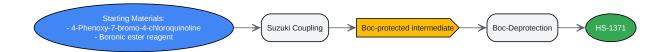
# **Experimental Protocols**

The following are detailed methodologies for key experiments involving **HS-1371**, adapted from the primary literature.[3]

## **Synthesis of HS-1371**

The synthesis of 7-(1-(Piperidin-4-yl)-1H-pyrazol-4-yl)-4-(p-tolyloxy)quinoline (**HS-1371**) is achieved through a two-step process involving a Suzuki coupling followed by a Bocdeprotection step.[3]





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Figure 2. General workflow for the synthesis of HS-1371.

#### **Detailed Protocol:**

- Preparation of 4-phenoxyquinoline starting material: 4-Phenoxy-7-bromo-4-chloroquinoline is reacted with p-cresol in the presence of K<sub>2</sub>CO<sub>3</sub> in N,N-dimethylformamide (DMF) at 140 °C for 12 hours under a nitrogen atmosphere.[3]
- Suzuki Coupling: The resulting 4-phenoxyquinoline derivative is coupled with a boronic ester reagent.[3]
- Boc-Deprotection: The Boc-protecting group is removed to yield the final product, **HS-1371**.
  [3]

### In Vitro RIP3 Kinase Inhibition Assay

The inhibitory activity of **HS-1371** on RIP3 kinase is determined using a radiometric kinase assay.[3]

#### Materials:

- Recombinant human RIP3 enzyme
- Myelin basic protein (MBP) as substrate
- [y-<sup>32</sup>P]ΑΤΡ
- Reaction buffer (20 mM HEPES (pH 7.5), 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na<sub>3</sub>VO<sub>4</sub>, 2 mM DTT, 1% DMSO)
- HS-1371 at various concentrations



#### Procedure:

- The RIP3 enzyme is incubated with varying concentrations of **HS-1371** in the reaction buffer.
- The kinase reaction is initiated by the addition of a mixture of MBP and [y-32P]ATP.
- The reaction mixture is incubated for a specific time at room temperature.
- The reaction is stopped, and the amount of incorporated <sup>32</sup>P into the MBP substrate is quantified to determine the kinase activity.
- IC<sub>50</sub> values are calculated from the dose-response curves.

# **Cellular Necroptosis Assay**

The ability of **HS-1371** to protect cells from necroptosis is assessed in cell-based assays.[3]

#### Cell Line:

• HT-29 human colon cancer cells (which express RIP3)

#### Reagents:

- TNF-α
- Smac mimetic
- z-VAD-FMK (a pan-caspase inhibitor)
- HS-1371
- Cell viability assay reagent (e.g., MTT or CellTiter-Glo)

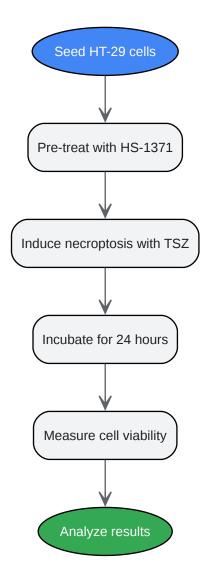
#### Procedure:

- HT-29 cells are seeded in 96-well plates and allowed to attach overnight.
- Cells are pre-treated with various concentrations of HS-1371 for a specified period (e.g., 1 hour).



- Necroptosis is induced by treating the cells with a combination of TNF-α, Smac mimetic, and z-VAD-FMK (TSZ).[3]
- After incubation (e.g., 24 hours), cell viability is measured using a suitable assay.
- The protective effect of **HS-1371** is determined by the increase in cell viability in the presence of the inhibitor compared to the TSZ-treated control.

The general workflow for the cellular necroptosis assay is illustrated below:



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**Figure 3.** Experimental workflow for the cellular necroptosis assay.



### Conclusion

**HS-1371** is a valuable research tool for studying the role of RIP3 kinase and necroptosis in various physiological and pathological processes. Its high potency and specificity make it a promising lead compound for the development of novel therapeutics for diseases where necroptosis is implicated, such as inflammatory diseases, neurodegenerative disorders, and ischemia-reperfusion injury. This technical guide provides a foundational understanding of **HS-1371** to aid researchers in their exploration of this important signaling pathway.

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